8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid
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Overview
Description
8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of a bromine atom, a methyl group, and a ketone functional group attached to an octanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid typically involves the bromination of 2-methylphenyl derivatives followed by subsequent functional group transformations. One common method includes the Friedel-Crafts acylation of 4-bromo-2-methylbenzoic acid with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products:
Oxidation: Formation of this compound derivatives with additional oxygen functionalities.
Reduction: Formation of 8-(4-Bromo-2-methylphenyl)-8-hydroxyoctanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets. The bromine atom and ketone group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic residues in proteins .
Comparison with Similar Compounds
- (4-Bromo-2-methylphenyl)boronic acid
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone .
Uniqueness: 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid is unique due to its specific structural features, such as the presence of both a bromine atom and a ketone group on an octanoic acid backbone. This combination of functional groups imparts distinct reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
IUPAC Name |
8-(4-bromo-2-methylphenyl)-8-oxooctanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrO3/c1-11-10-12(16)8-9-13(11)14(17)6-4-2-3-5-7-15(18)19/h8-10H,2-7H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERWYQHMQHMGNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)CCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645387 |
Source
|
Record name | 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-40-3 |
Source
|
Record name | 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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